1-(3-Chloro-4-methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Description
Properties
Molecular Formula |
C22H24ClN3O5S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H24ClN3O5S/c1-31-20-8-7-17(14-19(20)23)26-15-16(13-21(26)27)22(28)24-9-11-25(12-10-24)32(29,30)18-5-3-2-4-6-18/h2-8,14,16H,9-13,15H2,1H3 |
InChI Key |
CUGDMEWLFWXDBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidin-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chloro-4-methoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the phenylsulfonyl piperazine moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might involve:
Binding to receptors: This could alter the receptor’s activity, leading to downstream effects.
Inhibition of enzymes: By binding to the active site, it could prevent the enzyme from catalyzing its reaction.
Modulation of signaling pathways: This could involve altering the activity of key proteins in a signaling cascade.
Comparison with Similar Compounds
Key Compounds:
- Compound 7 (1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) : Exhibits high α1-AR affinity (pKi = 7.13) with a 2-chloro substituent .
- Compound 18 (1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) : Shows α2-AR selectivity (pKi = 7.29) with a 4-chloro substituent .
- S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]-butyl}pyrrolidin-2-one) : Demonstrates prolonged hypotensive effects due to dual fluorine substituents .
Comparison: The target compound’s 3-chloro-4-methoxyphenyl group introduces a meta-chloro and para-methoxy substitution pattern, distinct from the mono-substituted analogs. The chloro group enhances α1-AR binding, while the methoxy group may improve solubility and reduce metabolic oxidation compared to halogen-only derivatives .
Piperazine Substituent Variations
Key Compounds:
- 4-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one : Features a methylsulfonyl group (MW = 351.4), offering reduced steric hindrance compared to phenylsulfonyl .
- 1-(2-methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one : Contains a nitro group, a stronger electron-withdrawing substituent than sulfonyl (MW = 408.45) .
The sulfonyl group’s moderate electron-withdrawing nature balances receptor binding and metabolic stability compared to nitro or methylsulfonyl analogs .
Linker Modifications
Key Compounds:
- Compound 13 (1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) : Utilizes a propyl linker and exhibits potent antiarrhythmic activity (ED50 = 1.0 mg/kg) .
- S-61 (1-{4-[4-(2-tolyl)piperazin-1-yl]-butyl}pyrrolidin-2-one) : A butyl linker prolongs duration of action compared to shorter linkers .
Comparison :
The carbonyl linker in the target compound shortens the distance between the pyrrolidin-2-one and piperazine moieties compared to propyl/butyl linkers. This rigidity may enhance α-AR binding specificity but reduce flexibility required for optimal antiarrhythmic effects .
Pharmacological and Physicochemical Data
Table 1: Comparative Pharmacological Profiles
*Estimated based on structural analogs.
Biological Activity
The compound 1-(3-Chloro-4-methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C19H22ClN3O3S
- Molecular Weight: 393.91 g/mol
- CAS Registry Number: 37612-52-5
-
Inhibition of Enzymatic Activity :
- Studies have shown that piperazine derivatives can inhibit key enzymes such as acetylcholinesterase , which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to enhanced cholinergic transmission, indicating potential applications in treating neurodegenerative disorders .
- Receptor Modulation :
- Hormonal Regulation :
Biological Activities
The biological activities of this compound can be categorized into several therapeutic areas:
Anticancer Activity
Research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated significant inhibition of cell proliferation in breast cancer cell lines, attributed to its ability to modulate hormonal pathways .
Neuropharmacological Effects
The ability to inhibit acetylcholinesterase suggests potential use in treating Alzheimer's disease and other cognitive disorders:
- Case Study : Animal models treated with this compound showed improved memory retention and cognitive function, supporting its role in neuroprotection .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains:
- Case Study : Testing against Staphylococcus aureus revealed a dose-dependent inhibition of bacterial growth, indicating potential for development into an antibacterial agent.
Data Tables
Q & A
Q. What challenges arise during scale-up synthesis?
- Critical Factors :
- Reaction Exotherms : Control temperature (<5°C) during exothermic steps (e.g., sulfonylation) to prevent byproduct formation .
- Catalyst Loading : Reduce Pd catalyst from 10 mol% (lab scale) to 2 mol% (pilot scale) via ligand optimization (e.g., XPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
